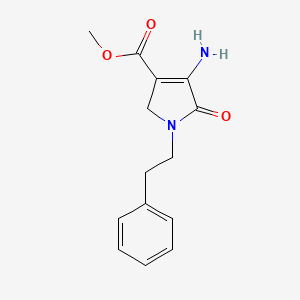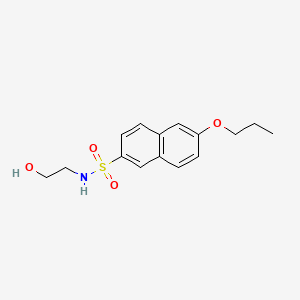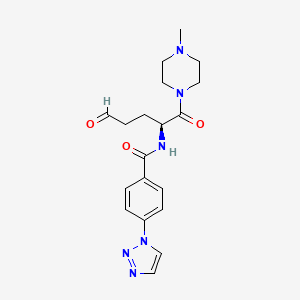
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, or enzyme inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Formation of the amide bond: This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the dioxopentan moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide: can be compared with other benzamide derivatives, triazole-containing compounds, and piperazine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(2S)-1-(4-methylpiperazin-1-yl)-1,5-dioxopentan-2-yl]-4-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C19H24N6O3/c1-23-10-12-24(13-11-23)19(28)17(3-2-14-26)21-18(27)15-4-6-16(7-5-15)25-9-8-20-22-25/h4-9,14,17H,2-3,10-13H2,1H3,(H,21,27)/t17-/m0/s1 |
InChI Key |
LIJLMVSVAIZKQS-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
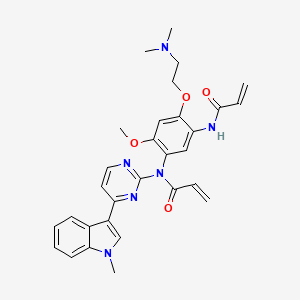
![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
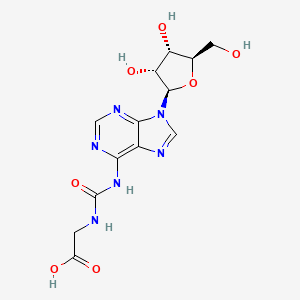
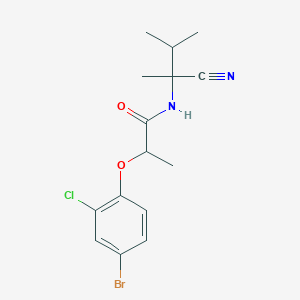
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)
